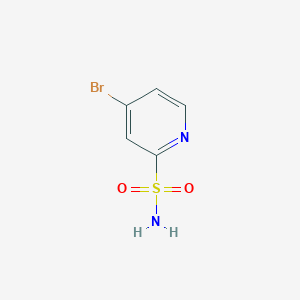

4-Bromopyridine-2-sulfonamide

CAS No.: 1209458-42-3

Cat. No.: VC6725124

Molecular Formula: C5H5BrN2O2S

Molecular Weight: 237.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209458-42-3 |

|---|---|

| Molecular Formula | C5H5BrN2O2S |

| Molecular Weight | 237.07 |

| IUPAC Name | 4-bromopyridine-2-sulfonamide |

| Standard InChI | InChI=1S/C5H5BrN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10) |

| Standard InChI Key | QGRHANBDVBMOCP-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1Br)S(=O)(=O)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyridine ring substituted at the 4-position with bromine and at the 2-position with a sulfonamide group (-\text{SO}_2\text{NH}_2). The IUPAC name, 4-bromopyridine-2-sulfonamide, reflects this substitution pattern . Key structural descriptors include:

The planar pyridine ring and electron-withdrawing sulfonamide group create a polarized molecular framework, influencing reactivity and intermolecular interactions.

Physicochemical Properties

Critical computed properties include:

| Property | Value | Method/Reference |

|---|---|---|

| XLogP3-AA | 0.4 | XLogP3 3.0 |

| Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 1 | Cactvs 3.4.6.11 |

| Exact Mass | 235.92551 Da | PubChem 2.1 |

The moderate lipophilicity (\text{XLogP3-AA} = 0.4) suggests balanced solubility in polar and nonpolar solvents, making it amenable to diverse reaction conditions .

Synthetic Methodologies

Conventional Sulfonamide Synthesis

Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines . For 4-bromopyridine-2-sulfonamide, this would involve:

-

Sulfonyl Chloride Preparation: Reacting 4-bromopyridine-2-sulfonic acid with chlorinating agents (e.g., thionyl chloride).

-

Ammonolysis: Treating the intermediate sulfonyl chloride with aqueous ammonia.

Novel Approaches from Patent Literature

A patented method (WO2004020401A1) describes synthesizing sulfonamide derivatives from alkyl-4-halophenylsulfonates . While the patent focuses on benzenesulfonamides, analogous strategies could apply to pyridine systems:

-

Reaction Conditions:

-

Mechanism: Nucleophilic displacement of the ethoxy group by amine, followed by ethanol elimination.

This route avoids acidic conditions, preserving acid-sensitive functional groups .

Applications in Chemical Research

Pharmaceutical Intermediate

Sulfonamides are pivotal in drug discovery, serving as protease inhibitors and receptor antagonists . While direct applications of 4-bromopyridine-2-sulfonamide remain underexplored, its structural analogs exhibit:

-

Antimicrobial Activity: Sulfonamide moieties disrupt folate synthesis in pathogens.

-

Enzyme Inhibition: Pyridine sulfonamides target carbonic anhydrases and HIV proteases .

Cross-Coupling Reactions

The bromine substituent enables participation in metal-catalyzed reactions:

-

Suzuki Coupling: Palladium-mediated aryl-aryl bond formation with boronic acids.

-

Buchwald-Hartwig Amination: Introduction of amine groups via C–N coupling .

These transformations facilitate the synthesis of biaryl and heteroaryl scaffolds for materials science .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE. |

| H315/H319 (Skin/Eye irritation) | Wear gloves and goggles. |

| H335 (Respiratory irritation) | Use in ventilated areas. |

Future Directions and Research Gaps

-

Biological Profiling: Systematic studies on cytotoxicity, pharmacokinetics, and target engagement are needed.

-

Green Synthesis: Developing catalytic, solvent-free methods to improve atom economy.

-

Materials Science: Exploring its use in metal-organic frameworks (MOFs) or covalent organic polymers (COPs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume